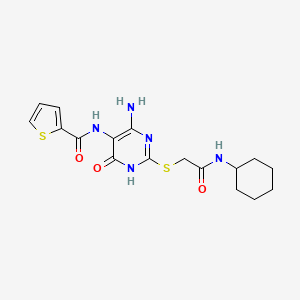
N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a heterocyclic molecule that appears to be designed for biological activity, potentially as an antibiotic or antibacterial agent. The structure of the compound suggests that it contains a thiophene ring, which is known to be a core structure in many pharmacologically active compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide was achieved by reacting a thiazolidinone derivative with ammonia . This method could potentially be adapted for the synthesis of N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide by incorporating the appropriate substitutions on the thiophene ring and the pyrimidinone moiety.
Molecular Structure Analysis
The molecular structure of the compound includes a thiophene-2-carboxamide moiety, which is a common feature in molecules with antibiotic properties . The presence of a pyrimidinone ring and a cyclohexylamino group suggests that the compound could interact with biological targets through multiple points of contact, potentially increasing its efficacy.
Chemical Reactions Analysis
The thiophene-2-carboxamide moiety can undergo various chemical reactions, as demonstrated by the synthesis of pyrimidinone derivatives when reacted with different reagents such as benzaldehyde, formic acid, and phenylisothiocyanate . These reactions are crucial for the diversification of the core structure and could be used to generate a library of compounds for biological testing.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(4-amino-2-((2-(cyclohexylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide are not detailed in the provided papers, related compounds exhibit properties that make them suitable for biological applications. For example, the ability to separate thiohydantoins of amino acids using chromatography indicates that these compounds have distinct physical properties that can be exploited for purification and analysis . The color change observed with 4-NN-dimethylaminoazobenzene derivatives upon exposure to HCl vapor suggests that the compound may also exhibit chromatic properties that could be useful in laboratory assays .
Scientific Research Applications
Scientific Research Applications of Similar Compounds
Compounds with complex structures, including those with amino, thio, and carboxamide groups, often have diverse applications in scientific research. These can range from their use in the study of enzyme inhibitors to their role in developing therapeutic agents for various diseases.
Enzyme Inhibition Studies : Compounds with specific structural features are often investigated for their potential as enzyme inhibitors. For example, amino methyl cyclohexane carboxylic acid has been studied for its inhibitory effects on plasminogen activation, highlighting its potential in antifibrinolytic therapy and its effectiveness in stopping bleeding caused by fibrinolysis (Andersson et al., 2009).
Metabolic Pathway Elucidation : Understanding how specific compounds are metabolized in the human body can provide insights into their potential therapeutic uses and toxicity profiles. For example, the metabolism of captan fungicide in humans yields biomarkers that have been evaluated for occupational exposure, highlighting the importance of metabolic studies in assessing exposure and potential health effects (Krieger & Thongsinthusak, 1993).
Drug Discovery and Development : The structural characteristics of compounds can inform their potential use in drug discovery. For instance, the study of N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide reveals its role as a potent partial agonist at the γ-aminobutyric acid type A receptor complex, indicating its relevance in developing treatments for neurological disorders (Shaffer et al., 2008).
Toxicology and Safety Assessment : Investigating the toxicological profiles of chemical compounds is crucial for determining their safety for human use. The metabolism and hemoglobin adduct formation study of acrylamide in humans, for instance, offers valuable data on its metabolism and potential health impacts, serving as a basis for assessing the safety of similar compounds (Fennell et al., 2005).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-amino-2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S2/c18-14-13(20-15(24)11-7-4-8-26-11)16(25)22-17(21-14)27-9-12(23)19-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,19,23)(H,20,24)(H3,18,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELZHLYMYXJQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

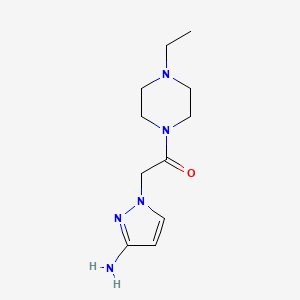
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B3007814.png)
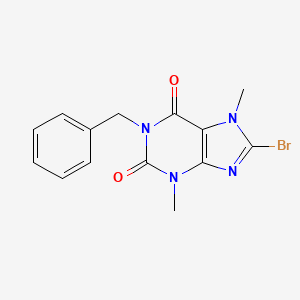
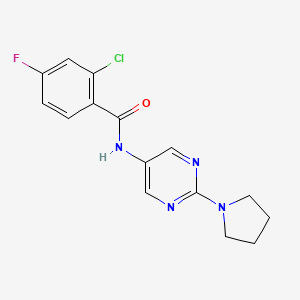
![2-Chloro-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3007817.png)

![2-Chloro-N-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]acetamide;hydrochloride](/img/structure/B3007820.png)
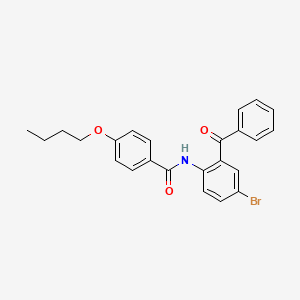
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide](/img/structure/B3007823.png)
![3,9-dimethyl-1,7-bis[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3007824.png)
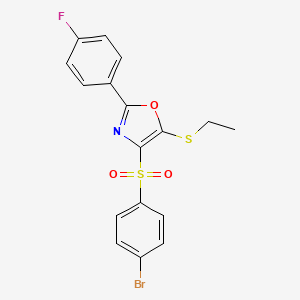

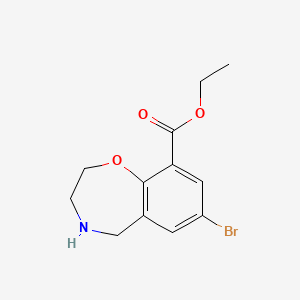
![8-[2-(4-Aminophenyl)-2-hydroxyethyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3007831.png)